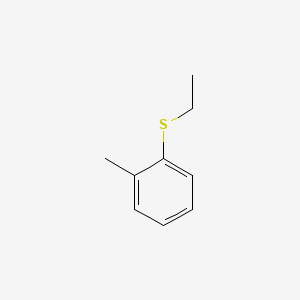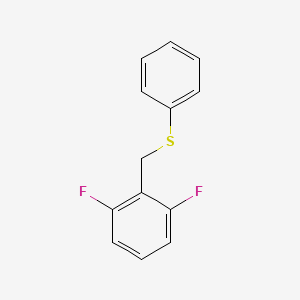
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10F2S. This compound is characterized by the presence of two fluorine atoms and a phenylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-difluorobenzene with phenylsulfanylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the phenylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include benzene derivatives without the phenylsulfanyl group.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-difluoro-2-(phenylsulfanylmethyl)benzene involves its interactions with various molecular targets. The fluorine atoms and phenylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-2-(methylsulfanylmethyl)benzene
- 1,3-Difluoro-2-(phenylsulfanyl)benzene
- 1,3-Difluoro-2-(phenylsulfanylethyl)benzene
Uniqueness
1,3-Difluoro-2-(phenylsulfanylmethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a phenylsulfanyl group makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
1,3-difluoro-2-(phenylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSYAMHZDUYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
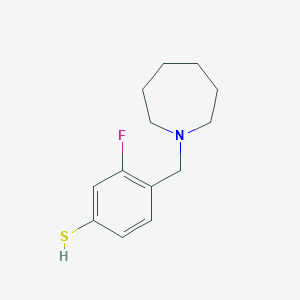
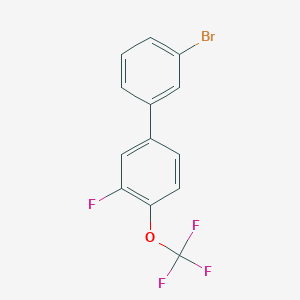
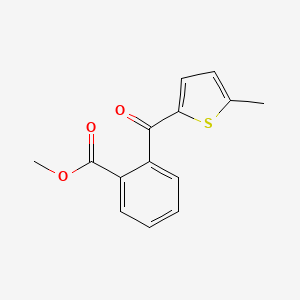
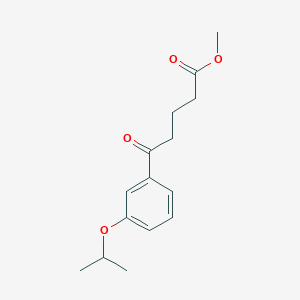
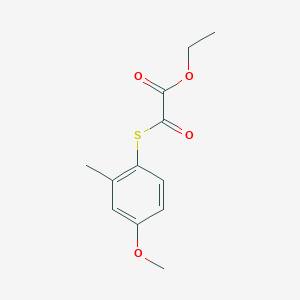
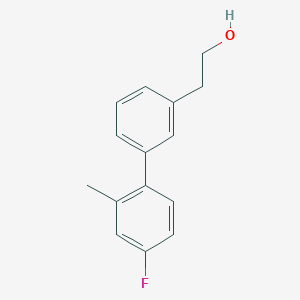
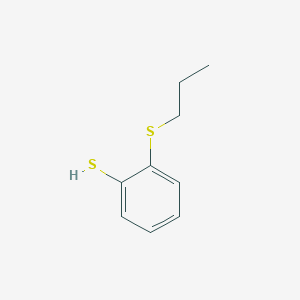
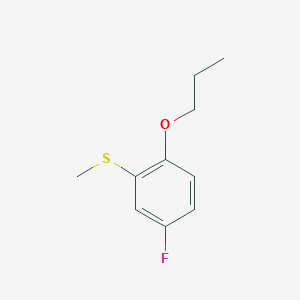
![4-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B8000574.png)
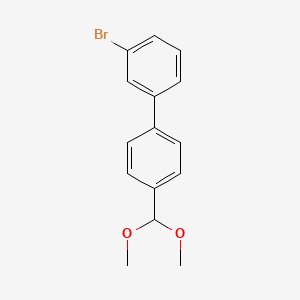
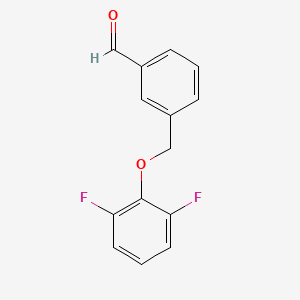
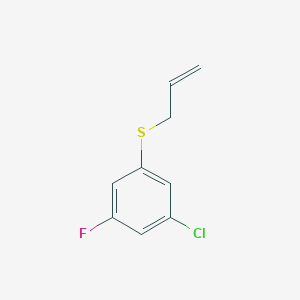
![5-Bromo-2-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B8000594.png)
